Isoorientin 2''-O-rhamnoside

Description

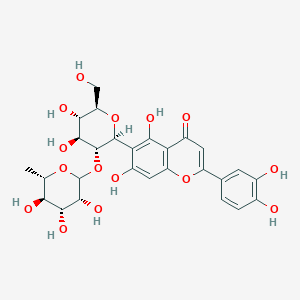

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H30O15 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-8-19(33)22(36)24(38)27(39-8)42-26-23(37)20(34)16(7-28)41-25(26)18-13(32)6-15-17(21(18)35)12(31)5-14(40-15)9-2-3-10(29)11(30)4-9/h2-6,8,16,19-20,22-30,32-38H,7H2,1H3/t8-,16+,19-,20+,22+,23-,24+,25-,26+,27?/m0/s1 |

InChI Key |

IUYFTHKQEWZTHY-LQQQXCKLSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O |

Synonyms |

isoorientin 2''-O-rhamnoside |

Origin of Product |

United States |

Biosynthesis and Enzymology of Isoorientin 2 O Rhamnoside

Precursor Pathways and Intermediates (e.g., Isoorientin)

The biosynthesis of Isoorientin (B1672268) 2''-O-rhamnoside begins with the formation of its precursor, the C-glycosylflavone isoorientin. The pathway originates from the general phenylpropanoid pathway, where the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA is catalyzed by chalcone (B49325) synthase (CHS) to produce naringenin (B18129) chalcone. researchgate.net This is subsequently converted to the flavanone (B1672756) naringenin by chalcone isomerase (CHI). researchgate.net

The pathway to isoorientin then proceeds through the following key steps:

Hydroxylation : The flavanone naringenin is hydroxylated by flavanone-3'-hydroxylase (F3'H1) to create eriodictyol (B191197). researchgate.net

2-Hydroxylation : Eriodictyol is then converted to 2-hydroxyeriodictyol by a flavanone 2-hydroxylase (F2H1), a cytochrome P450 enzyme (CYP93G5). semanticscholar.orgresearchgate.net

C-Glycosylation : The intermediate 2-hydroxyeriodictyol serves as the substrate for a C-glucosyltransferase (CGT), specifically UGT708A6 in maize. This enzyme attaches a glucose moiety to the flavonoid skeleton. semanticscholar.orgresearchgate.net

Dehydration : The final step is a dehydration reaction that forms the flavone (B191248) isoorientin (luteolin 6-C-glucoside). semanticscholar.org It is not yet clear whether this dehydration is a spontaneous or an enzyme-catalyzed process. semanticscholar.org

The accumulation of isoorientin in certain maize mutants establishes it as the direct precursor for the subsequent rhamnosylation step. oup.com

Table 1: Key Enzymes in the Biosynthesis of Isoorientin

| Enzyme | Abbreviation | Gene/Locus (Maize) | Function |

|---|---|---|---|

| Chalcone Synthase | CHS | C2 | Catalyzes the initial condensation to form naringenin chalcone. researchgate.net |

| Chalcone Isomerase | CHI | CHI1 | Converts naringenin chalcone to naringenin. researchgate.net |

| Flavanone-3'-hydroxylase | F3'H1 | PR1 | Converts naringenin to eriodictyol. researchgate.net |

| Flavanone 2-hydroxylase | F2H1 | CYP93G5 | Converts eriodictyol to 2-hydroxyeriodictyol. semanticscholar.orgresearchgate.net |

Key Glycosyltransferase Activities in Rhamnosylation

The conversion of isoorientin to Isoorientin 2''-O-rhamnoside is an O-glycosylation event, where a rhamnose sugar is added to the existing glucose moiety of isoorientin. This reaction requires a specific glycosyltransferase and a supply of an activated sugar donor.

The key enzyme responsible for the synthesis of this compound is a rhamnosyl transferase. semanticscholar.org In maize, this enzyme has been identified as UGT91L1, which is encoded by the Salmon silks 2 (Sm2) locus. researchgate.netnih.gov This enzyme specifically catalyzes the transfer of a rhamnosyl group from the activated sugar donor, UDP-L-rhamnose, to the 2''-hydroxyl group of the glucose moiety on isoorientin. researchgate.netnih.govresearchgate.net The reaction product is this compound, also called rhamnosylisoorientin. researchgate.netnih.gov

The sugar donor required for the rhamnosylation reaction is UDP-L-rhamnose. This activated sugar is synthesized from UDP-glucose by the enzyme UDP-rhamnose synthase (RHS). researchgate.netnih.gov In maize, the gene Salmon silks 1 (Sm1) encodes a multi-domain UDP-rhamnose synthase known as RHS1. researchgate.netnih.gov This enzyme is capable of converting UDP-glucose into UDP-L-rhamnose. nih.govnih.gov

However, analysis of sm1 mutants, which accumulate rhamnosylisoorientin, suggests that RHS1 is not the primary enzyme that supplies UDP-L-rhamnose to the UGT91L1 transferase. nih.gov This indicates that another rhamnose synthase in the maize genome is responsible for producing the UDP-L-rhamnose pool used for this specific glycosylation step and other cellular processes. nih.gov The primary role of RHS1 in this pathway is, unexpectedly, in the subsequent metabolic step converting rhamnosylisoorientin to maysin (B1676223). nih.gov

Rhamnosyl Transferase (UGT91L1) Mediated Reactions

Genetic Regulation of Biosynthetic Enzymes (e.g., Sm1 and Sm2 Loci)

The biosynthesis of this compound and its downstream product, maysin, is tightly regulated at the genetic level. The "salmon silks" phenotype in maize, characterized by the absence of maysin, was crucial in identifying the key regulatory and structural genes. researchgate.netnih.gov

Two genetic loci, salmon silks 1 (sm1) on chromosome 6 and salmon silks 2 (sm2) on chromosome 2, were identified as essential for maysin synthesis. oup.comnih.gov

sm2 : This locus encodes the rhamnosyl transferase UGT91L1. researchgate.netnih.gov Plants with a non-functional sm2 gene are unable to convert isoorientin to rhamnosylisoorientin, leading to the accumulation of isoorientin. oup.com

sm1 : This locus encodes the UDP-rhamnose synthase RHS1. researchgate.netnih.gov Plants with a non-functional sm1 gene accumulate rhamnosylisoorientin because the final conversion to maysin is blocked. oup.com

The expression of both Sm1 and Sm2 is directly controlled by the R2R3-MYB transcription factor, Pericarp Color1 (P1). researchgate.netnih.gov Chromatin immunoprecipitation (ChIP) experiments have confirmed that P1 binds to the promoter regions of both Sm1 (RHS1) and Sm2 (UGT91L1), directly activating their transcription. researchgate.netnih.gov This establishes a clear regulatory link from a master transcription factor to the specific enzymes involved in this pathway.

Conversion Pathways to Downstream Metabolites (e.g., Maysin)

This compound is an intermediate that is further converted to the insecticidal compound maysin. semanticscholar.orgresearchgate.net This conversion is a novel reaction catalyzed by the UDP-rhamnose synthase RHS1, the protein encoded by the Sm1 locus. researchgate.netnih.gov

In a demonstration of unexpected substrate plasticity, RHS1 acts on the glucose moiety of this compound. nih.gov It catalyzes a dehydration reaction, converting the glucose residue into a 4-keto-6-deoxy glucose moiety. researchgate.netnih.gov This modification of the sugar structure results in the final product, maysin. nih.gov This function is unusual for a rhamnose synthase, which typically acts on nucleotide-sugars like UDP-glucose rather than on sugars conjugated to a flavonoid. nih.gov

Table 2: Pathway from Isoorientin to Maysin

| Substrate | Enzyme | Gene/Locus (Maize) | Product |

|---|---|---|---|

| Isoorientin | Rhamnosyl transferase | Sm2 (UGT91L1) | This compound researchgate.netnih.gov |

Comparative Analysis of C-Glycosylation and O-Glycosylation in Flavonoid Biosynthesis

The biosynthesis of this compound provides an excellent model for comparing C- and O-glycosylation, as it involves both processes sequentially.

Bonding and Stability : O-glycosides are formed via a C-O glycosidic bond between a sugar and a hydroxyl group of the aglycone. C-glycosides are formed via a more stable C-C bond directly between the sugar and the flavonoid's carbon skeleton. researchgate.net This increased stability makes C-glycosides, and by extension the C-glycosylated core of this compound, more resistant to enzymatic and acid hydrolysis compared to typical O-glycosides. wiley.com

Enzymatic Machinery : Both reactions are catalyzed by enzymes from the UDP-glycosyltransferase (UGT) superfamily. wiley.com However, C-glycosyltransferases (CGTs) and O-glycosyltransferases (OGTs) are distinct sub-groups that recognize different substrates and catalyze different bond formations. researchgate.net

Biosynthetic Timing and Substrates : O-glycosylation often occurs as a late step in flavonoid biosynthesis, modifying a completed flavone or flavonol aglycone. semanticscholar.org In contrast, the pathway leading to C-glycosides like isoorientin involves the glycosylation of a flavanone intermediate (2-hydroxyflavanone) prior to the formation of the final flavone structure. semanticscholar.orgwiley.com

Site of Glycosylation : O-glycosylation most commonly occurs at the C-3 and C-7 hydroxyl groups of flavonoids, though other positions are possible. mdpi.com C-glycosylation typically targets the C-6 or C-8 positions on the A-ring of the flavonoid. mdpi.com Isoorientin is a 6-C-glucoside. semanticscholar.org

Combined Glycosylation : this compound is a flavone C,O-diglycoside. Its synthesis begins with C-glycosylation to form the isoorientin core, followed by O-glycosylation (rhamnosylation) on the pre-existing sugar moiety, not the aglycone itself. This highlights the complex decorations that can be built upon a stable C-glycoside foundation.

Table 3: Comparison of C-Glycosylation and O-Glycosylation

| Feature | C-Glycosylation | O-Glycosylation |

|---|---|---|

| Bond Type | C-C bond | C-O bond |

| Stability | High; resistant to hydrolysis. researchgate.netwiley.com | Lower; susceptible to hydrolysis. wiley.com |

| Typical Substrate | 2-hydroxyflavanone intermediates. semanticscholar.org | Flavone/flavonol aglycones. semanticscholar.org |

| Common Attachment Site | C-6 or C-8 of the A-ring. mdpi.com | C-3 or C-7 hydroxyl groups. mdpi.com |

| Enzyme Sub-family | C-glycosyltransferases (CGTs). researchgate.net | O-glycosyltransferases (OGTs). researchgate.net |

Natural Occurrence and Phytochemical Context

Distribution Across Botanical Families and Species

Isoorientin (B1672268) 2''-O-rhamnoside, a C-glycosylflavone, has been identified in a diverse range of plant families and species. Its presence is noted across various botanical groups, indicating a widespread but specific distribution in the plant kingdom. The compound has been isolated and identified from several well-known medicinal and economically important plants.

The distribution of Isoorientin 2''-O-rhamnoside extends across multiple families, including but not limited to the Passifloraceae, Rosaceae, Poaceae, and Gentianaceae. Within these families, it has been specifically identified in various species. For instance, in the Passifloraceae family, it is found in several Passiflora species. scielo.br In the Rosaceae family, it has been reported in Crataegus pentagyna. researchgate.net The Poaceae family, known for its grasses, also contains this compound, with its presence confirmed in species like Cymbopogon citratus (lemongrass), Phyllostachys edulis (Moso bamboo), and Echinochloa frumentacea (Indian barnyard millet). nih.govresearchgate.netebi.ac.ukscience.gov Furthermore, it has been identified in the Gentianaceae family. researchgate.net The compound has also been reported in Petrorhagia dubia and Petrorhagia velutina of the Caryophyllaceae family. nih.gov Additionally, its presence has been noted in Allophyllus edulis from the Sapindaceae family and in certain species of the Araceae family. ebi.ac.uksemanticscholar.org

The following table provides a summary of the botanical families and species in which this compound has been reported.

| Family | Species | Common Name |

| Passifloraceae | Passiflora spp. | Passionflower |

| Rosaceae | Crataegus pentagyna | Hawthorn |

| Poaceae | Cymbopogon citratus | Lemongrass |

| Poaceae | Phyllostachys edulis | Moso Bamboo |

| Poaceae | Echinochloa frumentacea | Indian Barnyard Millet |

| Gentianaceae | Gentiana spp. | Gentian |

| Caryophyllaceae | Petrorhagia dubia | |

| Caryophyllaceae | Petrorhagia velutina | |

| Sapindaceae | Allophyllus edulis | |

| Araceae | Amorphophallus spp. |

Accumulation and Localization in Plant Tissues and Organs

The accumulation of this compound is not uniform throughout the plant; rather, it is localized in specific tissues and organs. Research has shown that the concentration of this flavonoid can vary significantly between the leaves, flowers, stems, and roots of the same plant.

In many species, the leaves are a primary site of accumulation for this compound. For example, studies on Phyllostachys edulis have identified this compound in the leaf extracts. researchgate.netsemanticscholar.org Similarly, it has been isolated from the leaves of Cymbopogon citratus. nih.gov In the case of Passiflora species, while flavonoids are generally abundant in the leaves, the specific distribution of this compound can be part of a complex profile of C-glycosylflavonoids. scielo.br Research on Allophyllus edulis has also led to the isolation of this compound from its leaves. ebi.ac.uk In some instances, the flowers of plants have been found to contain this compound. For example, it has been identified in the flowers of Securigera securidaca. scielo.br The presence of this compound in different plant parts suggests its potential role in various physiological processes, including defense against herbivores and pathogens.

Chemotaxonomic Significance within Plant Genera

Chemotaxonomy utilizes the chemical constituents of plants to classify and differentiate between related species and genera. This compound, along with other related flavonoids, has demonstrated chemotaxonomic significance in certain plant genera.

The genus Crataegus (hawthorn) provides a clear example of the chemotaxonomic utility of this compound. In a study comparing different Crataegus species, this compound was identified as one of the key flavonoids in Crataegus pentagyna. researchgate.net Its presence, along with orientin (B1677486) and 8-methoxykaempferol-3-O-glucoside, helps to distinguish C. pentagyna from other species like C. monogyna, which is characterized by the predominance of 4'''-acetylvitexin-2''-O-rhamnoside. researchgate.net

In the genus Passiflora, the profile of C-glycosylflavonoids, including derivatives of isoorientin, is complex and can be used to differentiate between species. scielo.br For instance, while isoorientin itself is a major flavonoid in some Passiflora species, the presence and relative abundance of its glycosidic derivatives like this compound contribute to the unique chemical fingerprint of each species. scielo.brscielo.br The specific patterns of these flavonoids can serve as markers for species identification and authentication. scielo.br Similarly, in the Gentianaceae family, flavonoids such as isoorientin and its derivatives are considered potential chemotaxonomic markers to differentiate between various species. targetmol.com

Co-occurrence with Related Flavonoids and Phenolic Compounds

This compound rarely occurs in isolation. It is typically found alongside a suite of other structurally related flavonoids and phenolic compounds. The co-occurrence of these compounds is a reflection of shared biosynthetic pathways.

In many of the plant species where this compound is present, its aglycone, isoorientin, is also found. researchgate.netebi.ac.uksemanticscholar.org Orientin, the 8-C-glucoside isomer of isoorientin, and its own rhamnoside derivative, orientin-2''-O-rhamnoside, are also frequent companions. researchgate.netebi.ac.uk Other commonly co-occurring C-glycosylflavones include vitexin (B1683572), isovitexin, and their respective glycosides such as vitexin-2"-O-rhamnoside. researchgate.netsemanticscholar.orgscielo.br

Beyond these closely related flavones, this compound is also found with other classes of flavonoids and phenolic acids. For example, in Crataegus pentagyna, it co-occurs with flavonols like rutin, hyperoside, and isoquercitrin. researchgate.net In Cymbopogon citratus, it is found with other flavonoids like swertiajaponin (B1674783) and isoscoparin, as well as phenolic acids such as chlorogenic acid and caffeic acid. ebi.ac.ukscience.govresearchgate.net The leaves of Allophyllus edulis contain a rich array of C-glycosylflavones alongside this compound, including schaftoside, vicenin-2, and lucenin-2. ebi.ac.uk

The following table summarizes some of the flavonoids and phenolic compounds that commonly co-occur with this compound.

| Compound Class | Compound Name |

| Flavone (B191248) C-glycosides | Isoorientin |

| Orientin | |

| Orientin-2''-O-rhamnoside | |

| Vitexin | |

| Isovitexin | |

| Vitexin-2"-O-rhamnoside | |

| Schaftoside | |

| Vicenin-2 | |

| Lucenin-2 | |

| Swertiajaponin | |

| Isoscoparin | |

| Flavonols | Rutin |

| Hyperoside | |

| Isoquercitrin | |

| Kaempferol | |

| Quercetin (B1663063) | |

| Phenolic Acids | Chlorogenic acid |

| Caffeic acid | |

| Gallic acid |

Advanced Methodologies for Isolation, Purification, and Structural Characterization

Extraction Techniques

The initial and critical step in obtaining Isoorientin (B1672268) 2''-O-rhamnoside is its efficient extraction from plant material. The choice of extraction method and solvent system is paramount to maximize yield and purity.

Solvent-Based Extraction Optimization

Conventional solvent extraction methods, such as maceration, percolation, and Soxhlet extraction, are commonly employed for the initial recovery of flavonoids from plant sources. scielo.br The selection of solvents is critical, with polar solvents being favored for the extraction of glycosylated flavonoids like Isoorientin 2''-O-rhamnoside.

Methanol (B129727) and ethanol (B145695), often in aqueous mixtures, are frequently used to solubilize these polar compounds. mdpi.com For instance, the exhaustive extraction of pulverized plant material, such as Cecropia obtusifolia, with methanol has been shown to be effective. Similarly, hydroalcoholic solutions have been found to be a good choice for extracting natural compounds with antioxidant activities from Passiflora edulis leaves through maceration. jocpr.com The optimization of solvent-to-solid ratio, temperature, and extraction time are crucial parameters that are often fine-tuned to enhance the extraction efficiency. For example, studies on hawthorn have investigated various water-based extraction modes, including infusion and maceration, to establish repeatable and controlled uptake of active components. mdpi.com

Following the initial crude extraction, a series of solvent-solvent partitioning steps are often employed to remove non-polar impurities. The crude methanol extract can be washed with less polar solvents like hexane (B92381) and dichloromethane (B109758) to eliminate lipids and chlorophyll, thereby enriching the target flavonoid in the remaining alcohol-soluble fraction.

Advanced Extraction Technologies

To improve extraction efficiency and reduce the use of organic solvents and extraction time, advanced technologies are increasingly being adopted. These methods offer more effective ways to isolate target compounds.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby minimizing adsorptive loss and denaturation of the sample. HSCCC has been successfully used for the separation and purification of various flavonoids. For example, a one-step HSCCC method with a solvent system of ethyl acetate-ethanol-water (4:1:5, v/v/v) was used to isolate orientin (B1677486) and vitexin (B1683572) from Trollius chinensis. science.gov This technique has also been applied to isolate C-glycosylflavonoids, including isoorientin and its derivatives, from Passiflora bogotensis by direct injection of a crude aqueous extract. biocrick.comscielo.br

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are other advanced methods that have been found to be highly efficient for extracting bioactive compounds from plants. mdpi.comresearchgate.net These techniques use ultrasonic waves or microwaves to disrupt plant cell walls, facilitating the release of intracellular components into the solvent. Studies on hawthorn have shown that both UAE and MAE are among the most efficient extraction modes. mdpi.comresearchgate.net

Chromatographic Separation Strategies

Following extraction and preliminary purification, chromatographic techniques are indispensable for the isolation and purification of this compound from the enriched extract.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of flavonoids. The use of a Diode Array Detector (DAD) or Photodiode Array (PDA) detector allows for the simultaneous monitoring of chromatograms at multiple wavelengths and provides UV spectral data, which is valuable for the initial identification of flavonoid classes.

A common setup for flavonoid analysis involves a reversed-phase C18 column. science.govgoogle.com The mobile phase typically consists of a gradient mixture of an acidified aqueous solution (e.g., with formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. google.comcore.ac.uk For instance, a gradient system of 1% acetic acid (pH 3.0) and acetonitrile has been used to separate flavonoid compounds. google.com The detection wavelength for flavonoids is often set around 340 nm or 360 nm. google.comcore.ac.uk

Semi-preparative HPLC is frequently used for the final purification of the target compound, yielding high-purity fractions. For example, semi-preparative reverse-phase HPLC with a C18 column has been employed to isolate compounds from a fractionated extract, achieving purities greater than 95%. google.com

Table 1: HPLC Methods for the Analysis of this compound and Related Flavonoids

| Column | Mobile Phase | Detection | Application | Reference |

| Spherisorb S5 ODS-2 (250x4.6 mm, 5 µm) | Methanol: aqueous formic acid (5%, v/v) gradient | DAD at 280 nm | Quantification of phenolic compounds in Cymbopogon citratus | scialert.net |

| C18 (250 mm × 10.0 mm, 5 μm) | Gradient of 1% acetic acid (pH 3.0) and acetonitrile | 340 nm | Isolation of flavonoids from Cecropia species | google.com |

| Diamonsil C18 (250 x 4.6 mm, 5 µm) | THF/ACN/methanol/ 0.05% phosphoric acid solution (18:1:1:80 v/v/v/v) | UV-DAD at 340 nm | Simultaneous determination of flavonoids in hawthorn leaves | science.gov |

| Zobrax ODS C18 (250 mm × 4.6 mm, 5 µm) | Gradient of 50 mM H3PO4 (pH 2.5) and acetonitrile/acetic acid (40:60, v/v) | DAD | Quantification of flavonoids | core.ac.uk |

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, due to the use of sub-2 µm particle columns. When coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap (e.g., Q-Exactive) mass spectrometers, UPLC becomes a powerful tool for the rapid identification and characterization of compounds in complex mixtures.

UPLC-DAD-Q-TOF-MS/MS has been utilized to tentatively identify numerous flavonoids, including this compound, in plant extracts based on their retention times, UV spectra, and characteristic fragmentation patterns. researchgate.net The high mass accuracy of TOF and Orbitrap analyzers allows for the determination of elemental compositions, further aiding in compound identification. For example, UPLC-ESI-QTOF-MS/MS was used to identify 46 flavonoids from the ethanol extract of Ormosia henryi Prain leaves. researchgate.net Similarly, UPLC-Q-Exactive/MS has been employed for the qualitative and quantitative analysis of chemical components in plant extracts. researchgate.net

The fragmentation of this compound in MS/MS experiments provides crucial structural information. A characteristic fragmentation involves the loss of the rhamnose moiety (a deoxyhexose, 146 Da). core.ac.uk For example, a pseudomolecular ion at m/z 593 in negative mode would show a fragment at m/z 447, corresponding to the loss of the rhamnose unit. core.ac.uk

Spectroscopic and Spectrometric Elucidation

Once a pure sample of this compound is isolated, its structure is definitively confirmed using a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula, C₂₇H₃₀O₁₅, with a calculated [M+H]⁺ of 595.1664. The monoisotopic mass is 594.15847025 Da. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the complete chemical structure, including the stereochemistry. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted.

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. Key signals for this compound would include those for the aromatic protons of the flavonoid backbone, the anomeric protons of the glucose and rhamnose units, and the characteristic methyl group of the rhamnose sugar.

¹³C NMR: Reveals the number and type of carbon atoms. Important signals include those for the carbonyl carbon (C-4), the anomeric carbons of the sugar moieties, and the methyl carbon of rhamnose.

The combination of HPLC, MS, and NMR data allows for the unambiguous identification and structural confirmation of this compound. science.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are employed to assign all proton and carbon signals and to establish the connectivity between the luteolin (B72000) aglycone, the C-linked glucose, and the O-linked rhamnose moieties. researchgate.netbiocrick.com

¹H NMR spectra provide initial information on the aromatic protons of the flavonoid skeleton and the protons of the sugar units. For instance, characteristic signals can be observed for the H-3 proton of the flavone (B191248) ring and the anomeric protons of the glucose and rhamnose sugars. ¹³C NMR spectra reveal the total number of carbon atoms, with distinct chemical shifts for the carbonyl carbon (C-4), the aromatic carbons, and the sugar carbons, including the anomeric carbon of the glucose and the characteristic methyl group of the rhamnose.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for definitive assignments. COSY experiments establish proton-proton couplings within the spin systems of the aromatic rings and the individual sugar units. HSQC correlates each proton to its directly attached carbon atom. The long-range HMBC experiment is particularly critical as it reveals correlations between protons and carbons separated by two or three bonds, which helps to confirm the C-6 glycosylation site on the A-ring and the 2''-O-rhamnosyl linkage on the glucose moiety. researchgate.netbiocrick.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Values for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 3 | 6.90 (s) | --- |

| 5' | 6.85 (d, J = 8.4 Hz) | --- |

| 1'' (Glucose) | 5.20 (d, J = 7.2 Hz) | 104.2 |

| Rhamnose methyl | --- | 17.8 |

Note: Data compiled from representative literature. NMR data can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Applications (e.g., LC-MS(n), LC-HRMS, ESI/MS, MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and structural characterization of this compound. researchgate.netbiocrick.comscielo.br High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula, C₂₇H₃₀O₁₅. semanticscholar.org

Electrospray ionization (ESI) is a commonly used soft ionization technique that produces a prominent pseudomolecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. For this compound, the expected pseudomolecular ion in negative ion mode is observed at m/z 593. scielo.br

Tandem mass spectrometry (MS/MS or MSⁿ) is crucial for structural elucidation through fragmentation analysis. The fragmentation pattern of C-glycosylflavonoids is distinct. In the case of this compound, a characteristic loss of the rhamnose moiety (146 Da) is observed, resulting in a fragment ion at m/z 447 ([M-H]-146)⁻. scielo.br Further fragmentation of the C-linked glucose moiety can lead to characteristic losses of water (18 Da) and cross-ring cleavages, such as the loss of 90 Da (⁰,³X) and 120 Da (⁰,²X). scielo.brresearchgate.net This fragmentation behavior helps to confirm the diglycosidic nature and the C-glycosidic linkage.

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HRMS | Positive | 595.1664 | [M+H]⁺, Confirms molecular formula C₂₇H₃₀O₁₅ |

| LC-MS/MS | Negative | 593 | [M-H]⁻ |

| LC-MS/MS | Negative | 447 | [(M-H)-146]⁻, Loss of rhamnose |

| LC-MS/MS | Negative | 429 | [(M-H)-146-H₂O]⁻, Loss of rhamnose and water |

Note: Fragmentation data is based on typical patterns observed for this class of compounds. scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy in Qualitative and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective technique for the preliminary identification and quantification of flavonoids, including this compound. Flavones typically exhibit two major absorption bands in their UV-Vis spectra, referred to as Band I and Band II. scielo.brscielo.br

For this compound, Band I, which corresponds to the absorption of the B-ring cinnamoyl system, typically appears in the range of 330-340 nm. Band II, resulting from the A-ring benzoyl system, is observed in the 260-272 nm region. scielo.brscielo.br These characteristic absorption maxima can be used for qualitative identification when comparing with a reference standard.

In quantitative analysis, UV-Vis spectroscopy is often used as a detection method coupled with High-Performance Liquid Chromatography (HPLC). fabad.org.tr By monitoring the absorbance at a specific wavelength, typically around the maximum of Band I (e.g., 340 nm), the concentration of the compound can be determined based on a calibration curve constructed with a pure standard. academicjournals.org This HPLC-UV method is widely used for the quantification of this compound in plant extracts and herbal preparations.

Table 3: Characteristic UV-Vis Absorption Bands for this compound

| Absorption Band | Wavelength Range (nm) | Associated Structural Moiety |

| Band I | 330 - 340 | B-ring (Cinnamoyl system) |

| Band II | 260 - 272 | A-ring (Benzoyl system) |

Note: The exact absorption maxima can be influenced by the solvent used for analysis. scielo.brscielo.br

Quantitative Analytical Method Development and Validation

The development and validation of reliable quantitative analytical methods are essential for the quality control of raw materials and finished products containing this compound. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or UV detection is the most commonly employed technique for this purpose. fabad.org.trresearchgate.net

A typical method involves reversed-phase HPLC on a C18 column. scielo.brfabad.org.tr The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., with acetic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol. scielo.brfabad.org.tr The method is validated according to established guidelines to ensure its suitability for its intended purpose.

Key validation parameters include:

Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank sample.

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. This is typically evaluated by a correlation coefficient (r²) close to 1.0.

Precision: Assessed at different levels (intra-day and inter-day), precision measures the closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the standard.

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

For example, a validated UHPLC-UV/PDA method for quantifying flavonoids in oil palm leaves demonstrated good linearity (r² > 0.999), precision, accuracy, and robustness for isoorientin, among other compounds. semanticscholar.org Similarly, a validated HPLC method for isoorientin in Bambusa multiplex leaves showed an RSD of 2.04% for precision and a recovery of 99.2%, confirming the method's reliability. researchgate.net

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Antioxidant Mechanisms

Isoorientin (B1672268) 2''-O-rhamnoside, a flavonoid glycoside, has demonstrated significant antioxidant properties through various laboratory studies. Its ability to counteract oxidative stress is attributed to several distinct but interconnected mechanisms.

Research has consistently shown that Isoorientin 2''-O-rhamnoside is an effective scavenger of various free radicals. In assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), this compound has shown potent radical scavenging capabilities. nih.govfrontiersin.org One study highlighted that it exhibits a strong ability to scavenge both DPPH and ABTS free radicals, with its efficacy being concentration-dependent. frontiersin.org Another study found that among ten isolated compounds from carnation flowers, this compound (referred to as Dc-7) displayed the highest scavenging activity against DPPH free radicals. nih.gov It also demonstrated superior scavenging effects on ABTS free radicals compared to DPPH radicals. nih.gov

The compound's effectiveness is further supported by comparative studies. For instance, it has been shown to have superior scavenging abilities against DPPH, superoxide (B77818), and ABTS radicals when compared to other antioxidants like ascorbic acid. Extracts containing this compound have also been noted for their free radical scavenging effects in DPPH and superoxide anion assays. science.govscience.gov

Table 1: Free Radical Scavenging Activity of this compound

| Assay | Observation | Source |

|---|---|---|

| DPPH Radical Scavenging | Exhibits the highest scavenging capacity among several tested compounds. nih.gov Activity is concentration-dependent. frontiersin.org | nih.govfrontiersin.org |

| ABTS Radical Scavenging | Demonstrates high scavenging efficiency, superior to its effect on DPPH radicals. nih.gov | nih.gov |

| Superoxide Anion Scavenging | Shows effective scavenging ability, superior to ascorbic acid in some studies. |

This compound has been investigated for its capacity to inhibit the oxidation of low-density lipoprotein (LDL), a critical event in the development of atherosclerosis. A study evaluating three C-glycosylflavonoids from lemongrass leaves, including this compound, found that all three compounds significantly inhibited the formation of malondialdehyde-thiobarbituric acid reactive substances (MDA-TBARS), a marker of lipid peroxidation, after five hours of incubation. nih.gov This indicates a protective effect against the oxidative modification of LDL. nih.gov Although its individual effect was noted, the combination of isoorientin, swertiajaponin (B1674783), and this compound also showed a remarkable inhibitory effect on MDA-TBARS formation. researchgate.net

The antioxidant effects of this compound extend to the modulation of endogenous antioxidant defense systems. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of Nrf2 is a key cellular defense mechanism against oxidative stress, leading to the upregulation of various antioxidant and cytoprotective genes. nih.gov Specifically, this compound has been observed to enhance the expression of antioxidant genes such as heme oxygenase-1 (HO-1). The Nrf2/HO-1 signaling pathway is a critical regulator of cellular antioxidant responses, and its activation can reduce oxidative stress and attenuate inflammatory responses. mdpi.com Studies on other flavonoids and natural compounds have shown that activation of the Nrf2 pathway leads to increased levels and activities of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). mdpi.comfrontiersin.org

Table 2: Molecular Docking Energies of this compound with SOD Enzymes

| Enzyme | Docking Energy (kcal/mol) | Source |

|---|---|---|

| SOD1 | -13.20 | nih.govfrontiersin.org |

| SOD3 | -10.43 | nih.govfrontiersin.org |

Modulation of Cellular Antioxidant Defense Systems (e.g., NRF2, SOD, CAT, GSH, HO1)

Anti-inflammatory Mechanisms

In addition to its antioxidant properties, this compound exhibits anti-inflammatory effects by regulating key mediators involved in the inflammatory cascade. Flavonoids, in general, are known to possess anti-inflammatory properties and can influence various stages of the inflammatory process. nih.gov

Studies have shown that compounds structurally related to this compound, and extracts containing it, can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). For instance, Kaempferitrin, another flavonoid glycoside, has been shown to inhibit NO production in lipopolysaccharide (LPS)-induced macrophages with an IC50 value of 40 μM. abcam.com Luteolin-7-O-glucoside, a similar compound, has been found to inhibit the production of PGE2 in a dose-dependent manner in an asthma model. researchgate.net While direct data on this compound's effect on PGE2 is limited, the anti-inflammatory activity of related flavonoids often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is responsible for PGE2 synthesis. researchgate.netdiva-portal.org The inhibition of these pro-inflammatory molecules is a key mechanism underlying the anti-inflammatory potential of this class of compounds. diva-portal.orgfrontiersin.org

Modulation of Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

This compound has demonstrated potential in modulating the immune response by influencing the production of key inflammatory cytokines. Research on related compounds, such as isoorientin, provides insight into these mechanisms. Isoorientin has been shown to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. This is significant as these cytokines are central to the inflammatory cascade. mdpi.comcsic.es For instance, TNF-α is a primary mediator in systemic inflammation, while IL-6 is involved in both acute and chronic inflammatory responses. mdpi.com Studies on other flavonoids, like quercetin (B1663063), have shown similar abilities to suppress the production of TNF-α, IL-6, and Interleukin-1 beta (IL-1β). nih.govmdpi.com The modulation of these cytokines suggests a potential mechanism by which isoorientin and its derivatives may exert their anti-inflammatory effects.

In a study on mice with induced immunodeficiency, isoorientin-2”-O-rhamnoside was found to have a pronounced immunomodulatory effect. dntb.gov.ua This suggests its potential to restore balance to a dysregulated immune system, although the specific effects on TNF-α, IL-6, and IL-1β in this context require further detailed investigation. The inflammatory process involves a complex interplay of various immune cells and signaling molecules. csic.es Adipose tissue, for example, can become a source of pro-inflammatory cytokines like IL-6 and TNF-α during obesity-related inflammation. mdpi.com

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK, COX-2)

The anti-inflammatory effects of isoorientin and its derivatives are closely linked to their ability to inhibit key signaling pathways that regulate the expression of inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in this regard. researchgate.netnih.gov

Studies on isoorientin have demonstrated its capacity to interfere with these pathways. For instance, in human lung cancer cells, isoorientin induced apoptosis and cell cycle arrest through the regulation of the MAPK, STAT3, and NF-κB signaling pathways. researchgate.net It was observed to increase the expression of IκB-α, an inhibitor of NF-κB, thereby decreasing the activity of NF-κB itself. researchgate.net Furthermore, isoorientin has been shown to modulate the phosphorylation of different components of the MAPK pathway, such as p38 and JNK. researchgate.net In gastric cancer cells, isoorientin was found to regulate the MAPK/STAT3/NF-κB signaling pathways, which was mediated by reactive oxygen species (ROS). nih.gov

While direct studies on this compound are limited, the mechanisms observed for its parent compound, isoorientin, suggest a likely mode of action. Other flavones have also been reported to inhibit cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory process, by halting the nuclear localization of NF-κB. semanticscholar.org The inhibition of these central signaling pathways prevents the transcription of genes encoding pro-inflammatory proteins, including cytokines and enzymes like COX-2, thereby dampening the inflammatory response. mdpi.com

Enzyme Inhibitory Activities

Alpha-Glucosidase Inhibition Studies

This compound has been identified as an inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can slow down the absorption of glucose, which is a therapeutic strategy for managing postprandial hyperglycemia.

In a study evaluating C-glycosylflavonoids from Passiflora bogotensis, this compound was isolated and its inhibitory activity against α-glucosidase from Saccharomyces cerevisiae was evaluated. biocrick.com The broader class of flavonoids has been extensively studied for their α-glucosidase inhibitory potential. researchgate.net For instance, extracts rich in flavone (B191248) C-glycosides have demonstrated significant inhibition of digestive enzymes. mdpi.com The structure of the flavonoid, including the nature and position of glycosylation, plays a crucial role in its inhibitory activity. researchgate.net While specific IC50 values for pure this compound are not consistently reported across all studies, the collective evidence points to its potential as an alpha-glucosidase inhibitor. biocrick.comresearchgate.net

Alpha-Amylase Inhibition Studies

Alpha-amylase is another key enzyme in carbohydrate metabolism, responsible for breaking down starch into smaller oligosaccharides. mdpi.commdpi.com Inhibiting this enzyme can also contribute to reducing the rate of glucose absorption from the diet. mdpi.com

Extracts containing this compound have been shown to possess α-amylase inhibitory activity. mdpi.com For example, the n-butanol extract of Dianthus sylvestris subsp. aristidis, which contains this compound, exhibited strong α-amylase inhibition. mdpi.com While studies on the isolated compound are less common, research on plant extracts rich in flavonoids, including isoorientin and its derivatives, consistently demonstrates α-amylase inhibitory effects. ijpsonline.comnih.gov The mechanism of inhibition often involves the interaction of the flavonoids with the active site of the enzyme, which can be influenced by their structure. nih.gov

Pancreatic Lipase (B570770) Inhibition Studies

Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. nih.gov Its inhibition is a key strategy for the management of obesity as it reduces the absorption of fats from the intestine. nih.gov

This compound has been identified as a potent inhibitor of pancreatic lipase. A study on compounds from the leaves of Eremochloa ophiuroides reported an IC50 value of 18.5 ± 2.6 µM for this compound against pancreatic lipase. nih.gov Extracts from Sinobambusa tootsik and Bambusa multiplex, where this compound is a dominant flavonoid, also exhibited significant pancreatic lipase inhibitory activity. researchgate.netsemanticscholar.org The inhibitory mechanism of flavonoids on pancreatic lipase can be of a mixed-type nature, as shown for extracts containing this compound. researchgate.net

Table 1: Pancreatic Lipase Inhibitory Activity of this compound and Related Flavonoids

| Compound | Source | IC50 (µM) |

| This compound | Eremochloa ophiuroides | 18.5 ± 2.6 nih.gov |

| Luteolin-6-C-β-D-boivinopyranoside | Eremochloa ophiuroides | 50.5 ± 3.9 nih.gov |

| Orientin (B1677486) | Eremochloa ophiuroides | 31.6 ± 2.7 nih.gov |

| Isoorientin | Eremochloa ophiuroides | 44.6 ± 1.3 nih.gov |

| Derhamnosylmaysin | Eremochloa ophiuroides | 25.9 ± 3.7 nih.gov |

Other Cellular and Molecular Effects

Beyond its anti-inflammatory and enzyme inhibitory activities, this compound and its parent compound, isoorientin, exhibit a range of other cellular and molecular effects. These compounds are noted for their antioxidant properties, effectively scavenging free radicals. Isoorientin has demonstrated the ability to inhibit low-density lipoprotein (LDL) oxidation, a key event in the development of atherosclerosis. researchgate.net

In the context of cancer research, isoorientin has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including human non-small cell lung cancer (A549) and osteosarcoma (U2OS) cells. This anti-cancer activity is partly attributed to the activation of the NRF2 pathway, which enhances the expression of antioxidant genes. Furthermore, isoorientin has been investigated for its role in managing metabolic syndrome by improving insulin (B600854) sensitivity and reducing oxidative stress.

Impact on Cellular Metabolism (e.g., Lipid Accumulation in Adipocytes)

Research on the parent compound, isoorientin, has demonstrated its potential to influence lipid metabolism in adipocytes. In studies using 3T3-L1 pre-adipocytes, isoorientin was shown to inhibit lipid storage and increase the release of glycerol (B35011), a product of lipolysis. nih.gov Notably, concentrations between 1 and 10 μM were most effective at reducing lipid accumulation. nih.govnih.gov This effect was associated with an enhancement of mitochondrial respiration, as evidenced by increased ATP and oxygen consumption rates. nih.gov Mechanistically, isoorientin treatment led to the increased expression of key proteins involved in insulin signaling and energy expenditure, namely AKT and AMPK. nih.govnih.gov The activation of AMPK is known to play a role in regulating mitochondrial energetics and inhibiting lipogenesis. nih.gov

Similarly, extracts containing related flavonoid glycosides, such as saponarin (B1681443) and lutonarin (B8118792) from barley sprouts, have shown inhibitory effects on lipid accumulation in both 3T3-L1 adipocytes and HepG2 liver cells. mdpi.commdpi.com For instance, saponarin significantly decreased lipid droplets in a dose-dependent manner in both cell lines. mdpi.com A mixture of saponarin and lutonarin also effectively inhibited the formation of malonaldehyde, a marker of lipid peroxidation, from various lipid sources. biocrick.comresearchgate.net These findings suggest a broader role for this class of flavonoids in modulating lipid metabolism.

Table 1: Effect of Isoorientin and Related Flavonoids on Lipid Metabolism

| Compound/Extract | Cell Line | Key Findings | References |

|---|---|---|---|

| Isoorientin | 3T3-L1 Adipocytes | Reduced lipid accumulation (14% reduction at 0.1 & 1 µM). nih.gov | nih.govnih.gov |

| Increased glycerol release. nih.gov | |||

| Enhanced mitochondrial respiration and ATP production. nih.gov | |||

| Increased expression of AKT and AMPK. nih.govnih.gov | |||

| Saponarin | 3T3-L1 Adipocytes | Decreased lipid droplets by 45.97% at 50 µM and 57.32% at 100 µM. mdpi.com | mdpi.com |

| HepG2 Hepatocytes | Reduced lipid accumulation by 4.99% at 25 µM and 14.85% at 50 µM. mdpi.com | ||

| Saponarin/Lutonarin Mixture | In vitro lipid systems | Inhibited malonaldehyde formation from cod liver oil, omega-3 fatty acids, and phospholipids. biocrick.comresearchgate.net | biocrick.comresearchgate.net |

Induction of Apoptosis and Autophagy via ROS-Related Pathways in Cancer Cell Lines (referencing isoorientin)

The aglycone, isoorientin, has been investigated for its anticancer properties, particularly its ability to induce programmed cell death (apoptosis) and autophagy in various cancer cell lines through mechanisms involving reactive oxygen species (ROS).

In human lung cancer A549 cells, isoorientin was found to induce apoptosis through a mitochondrial-dependent pathway. spandidos-publications.comnih.gov This was characterized by a reduction in mitochondrial membrane potential and an altered ratio of Bax/Bcl-2 proteins, leading to the activation of caspase-3 and cleavage of PARP. spandidos-publications.com The process was linked to an increase in intracellular ROS levels. spandidos-publications.comnih.gov Further investigation revealed the involvement of ROS-mediated signaling pathways, including the MAPK, STAT3, and NF-κB pathways. spandidos-publications.comfrontiersin.org Similarly, in human hepatoblastoma HepG2 cells, isoorientin induced apoptosis by increasing ROS and nitric oxide levels, which led to mitochondrial dysfunction and inhibition of the PI3K/Akt signaling pathway. nih.gov Studies have also shown that isoorientin can induce both apoptosis and autophagy in liver cancer cells by increasing ROS levels, which in turn activates the JNK and p38 pathways while inhibiting PI3K/AKT, p53, and NF-κB signaling. mdpi.com

The interplay between ROS and autophagy is complex; while autophagy can clear damaged mitochondria to reduce ROS, high levels of ROS can also trigger autophagy as a cell survival or death mechanism. mdpi.com In the context of cancer therapy, the induction of high ROS levels by compounds like isoorientin can push cancer cells towards apoptosis and autophagic cell death. mdpi.comijbs.com

Table 2: Role of Isoorientin in ROS-Mediated Apoptosis and Autophagy in Cancer Cells

| Cell Line | Key Mechanistic Findings | Signaling Pathways Implicated | References |

|---|---|---|---|

| A549 (Human Lung Cancer) | Induces mitochondrial-dependent apoptosis; increases intracellular ROS. spandidos-publications.comnih.gov | ROS-regulated MAPK, STAT3, NF-κB. spandidos-publications.comnih.govfrontiersin.org | spandidos-publications.comnih.govfrontiersin.org |

| HepG2 (Human Liver Cancer) | Induces apoptosis via mitochondrial dysfunction; increases ROS and NO levels. nih.gov | Inhibition of PI3K/Akt. nih.gov | nih.gov |

| Liver Cancer Cells | Induces both apoptosis and autophagy by increasing ROS. mdpi.com | Activation of JNK and p38; inhibition of PI3K/AKT, p53, NF-κB. mdpi.com | mdpi.com |

| Chondrocytes (Osteoarthritis Model) | Reduces H2O2-induced apoptosis and ROS production. nih.gov | Inhibition of MAPK; activation of Nrf2 and PI3K/Akt. nih.gov | nih.gov |

Effects on Macrophage Pyroptosis in Experimental Models

Pyroptosis is a form of pro-inflammatory programmed cell death distinct from apoptosis, often mediated by inflammasomes and the gasdermin family of proteins. frontiersin.orgimrpress.com Flavonoids, as a class, have been shown to modulate macrophage pyroptosis. nih.gov For example, quercetin can inhibit caspase-1-dependent macrophage pyroptosis, and hesperetin (B1673127) has been shown to attenuate pyroptosis in models of traumatic brain and spinal cord injury. imrpress.comnih.gov

Recent studies on isoorientin have demonstrated its ability to ameliorate macrophage pyroptosis in the context of atherosclerosis. researchgate.net In a mouse model of atherosclerosis, isoorientin treatment significantly reduced atherosclerotic lesions, lipid accumulation, and macrophage pyroptosis. researchgate.net In vitro, isoorientin decreased pyroptosis in macrophages induced by oxidized low-density lipoprotein. researchgate.net The underlying mechanism involves the reduction of lysine (B10760008) demethylase 4A (KDM4A), which in turn promotes the ubiquitination and subsequent degradation of NLRP3, a key component of the inflammasome that triggers pyroptosis. researchgate.net Isoorientin has also been shown to attenuate pyroptotic damage in hepatocytes by inhibiting the ROS/NF-κB/NLRP3/Caspase-1 signaling pathway. researchgate.net

Macrophage pyroptosis is a critical event in various inflammatory conditions, leading to the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.govfrontiersin.orgnih.gov The ability of isoorientin to inhibit the NLRP3 inflammasome and subsequent pyroptosis highlights its potential as a modulator of inflammatory responses.

Structure-Activity Relationship (SAR) Delineation

The structure of flavonoid C-glycosides like this compound plays a crucial role in their biological activity. The core flavone structure, consisting of two phenyl rings (A and B) and a heterocyclic C ring, is fundamental. The antioxidant activity, a key feature of many flavonoids, is heavily influenced by the arrangement of hydroxyl groups on the B-ring. researchgate.net A catechol (3',4'-dihydroxy) structure in the B-ring, as seen in isoorientin, is associated with potent radical scavenging activity. researchgate.netscience.gov

The presence and nature of glycosidic linkages also significantly modify activity. This compound is a C-glycoside, meaning the glucose moiety is attached to the aglycone via a carbon-carbon bond (at C-6), with a rhamnose sugar further attached to the glucose at the 2''-position. nih.govresearchgate.net This C-glycosidic linkage is generally more stable to hydrolysis than O-glycosidic linkages.

Studies comparing different flavonoids provide insights into SAR. For instance, the addition of a glucosyl moiety at the 6-C and/or 7-O position in saponarin (apigenin-6-C-glucoside-7-O-glucoside) appears to enhance its radical scavenging activity compared to its aglycone, apigenin. researchgate.net However, in the case of lutonarin (luteolin-6-C-glucoside-7-O-glucoside), the glycosylation seems to weaken the inhibitory action against lipid peroxidation compared to its aglycone, luteolin (B72000). researchgate.net Furthermore, fragmentation analysis suggests that the 2''-hydroxyl group of the sugar in 6-C-glycosyl flavonoids can form an additional hydrogen bond with the 5- or 7-hydroxyl group of the aglycone, conferring additional rigidity to the structure, which may influence its interactions with biological targets. researchgate.net The antihepatotoxic activity of several C-glycosylflavones, including this compound, has been noted, suggesting the importance of this structural class for specific biological effects. ebi.ac.uk

Bioconversion and Microbial Transformation of Isoorientin 2 O Rhamnoside

Enzymatic Biotransformation Processes

The enzymatic transformation of Isoorientin (B1672268) 2''-O-rhamnoside can occur through both synthesis and degradation pathways.

In biosynthesis, the formation of Isoorientin 2''-O-rhamnoside from its precursor, isoorientin, is an enzymatic process. In maize, for example, the final steps of maysin (B1676223) biosynthesis involve the creation of this compound. semanticscholar.org A specific rhamnosyl transferase, encoded by the Sm2 gene (UGT91L1), catalyzes the transfer of a rhamnose group from UDP-rhamnose to the 2''-hydroxyl position of the glucose moiety on isoorientin. semanticscholar.orgmdpi.comoup.com This reaction converts isoorientin into rhamnosylisoorientin, which is the chemical name for this compound. semanticscholar.orgoup.com

Conversely, the degradation of this compound involves the enzymatic cleavage of its sugar moieties. The O-glycosidic bond linking the rhamnose to the glucose is particularly susceptible to enzymatic hydrolysis. Enzymes such as α-L-rhamnosidases are specialized for cleaving terminal rhamnose residues from glycosides. nih.gov For instance, an α-L-rhamnosidase from the human gut bacterium Bacteroides thetaiotaomicron has demonstrated high selectivity in cleaving α-1,2 and α-1,6 glycosidic bonds involving rhamnose. nih.gov This enzyme was shown to effectively hydrolyze compounds with similar structures, such as 2″-O-rhamnosyl icariside II, suggesting a similar potential to act on this compound to release rhamnose and yield isoorientin. nih.gov Additionally, crude enzyme preparations, such as snailase, have been used to transform complex flavonoids into their secondary glycosides or aglycones, indicating that the enzymatic hydrolysis of the rhamnosyl group is a feasible biotransformation pathway. nih.gov

In Vitro Microbial Metabolism by Commensal Bacteria (e.g., Honey Bee Gut Bacteria)

The gut microbiota plays a crucial role in metabolizing complex plant-derived compounds like flavonoids. The gut of the Western honey bee (Apis mellifera) provides a well-studied model for this process. mdpi.comscite.ai The honey bee gut microbiome is actively involved in the degradation of pollen polysaccharides and the detoxification of plant compounds. oup.com

A key study investigating the metabolic niches of closely related Lactobacillus species from the honey bee gut revealed specific metabolism of this compound. mdpi.comscite.aimdpi.com When four species—Lactobacillus apis (Lapi), Lactobacillus melliventris (Lmel), Lactobacillus kullabergensis (Lkul), and Lactobacillus helsingborgensis (Lhel)—were cultured in a pollen extract, metabolomic analysis showed that three of the four species actively depleted this compound from the medium. mdpi.comscite.aimdpi.comnih.gov This finding indicates that these commensal bacteria possess the necessary enzymatic machinery to metabolize the compound, likely by cleaving the O-linked rhamnose to utilize the sugars for energy. mdpi.comscite.ai

| Bacterial Species | Metabolism of this compound | Source |

|---|---|---|

| Lactobacillus apis (Lapi) | Depleted | mdpi.comscite.aimdpi.com |

| Lactobacillus melliventris (Lmel) | Depleted | mdpi.comscite.aimdpi.com |

| Lactobacillus kullabergensis (Lkul) | Depleted | mdpi.comscite.aimdpi.com |

| Lactobacillus helsingborgensis (Lhel) | No significant change identified | mdpi.comscite.ai |

Hydrolytic Stability of Glycosidic Linkages

This compound possesses two distinct types of glycosidic bonds: a C-glycosidic bond linking glucose to the luteolin (B72000) aglycone and an O-glycosidic bond linking rhamnose to the glucose moiety. nih.gov These bonds exhibit significantly different chemical stability, particularly towards hydrolysis.

The C-glycosidic bond, which directly connects a sugar to a carbon atom of the flavonoid's aromatic ring, is known to be highly stable and resistant to acid hydrolysis. scielo.brscielo.br In contrast, the O-glycosidic bond, which links a sugar to a hydroxyl group (in this case, on the other sugar), is much more labile and can be cleaved under acidic or enzymatic conditions. scielo.brscielo.br

The differential stability of these linkages has been demonstrated in food processing studies. A study on the effects of blanching on pumpkin leaves observed the degradation of this compound. nih.gov While steam blanching in plain water resulted in a modest loss of the compound, the loss was significantly exacerbated when blanching was performed in an acidic medium (lemon juice). nih.gov This suggests that the acidic pH promoted the hydrolysis of the acid-labile O-glycosidic bond, leading to the cleavage of the terminal rhamnose. Mass spectrometry analysis from the same study confirmed that the initial fragmentation of the molecule involves the loss of the rhamnose moiety, further supporting the higher lability of the O-glycosidic linkage compared to the C-glycosidic bond. nih.gov

| Blanching Condition | Percentage Loss (%) | Source |

|---|---|---|

| Steam Blanching (Plain Water) | 10.65 | nih.gov |

| Steam Blanching (5% Lemon Juice) | ~50 | nih.gov |

| Steam Blanching (10% Lemon Juice) | ~50 | nih.gov |

This inherent chemical property means that during digestion or under certain processing conditions, this compound is likely to be hydrolyzed into isoorientin and rhamnose before any potential cleavage of the more stable C-glucosyl bond occurs.

Future Directions and Emerging Research Avenues

Unraveling Uncharacterized Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of Isoorientin (B1672268) 2''-O-rhamnoside is a multi-step process that builds upon the general flavonoid pathway. The final step involves the addition of a rhamnose residue to the glucose moiety of its precursor, isoorientin, a reaction catalyzed by a rhamnosyltransferase semanticscholar.org. However, aspects of the upstream pathway leading to isoorientin itself remain to be fully clarified, such as a key dehydration step that may be spontaneous or enzymatic semanticscholar.org. Furthermore, specific enzymes like isoorientin 3'-O-methyltransferase are known to act on Isoorientin 2''-O-rhamnoside, indicating further metabolic modifications are possible expasy.orgqmul.ac.uk. The identification and characterization of these yet-unknown enzymes are critical for a complete understanding of the compound's production in nature.

The regulation of flavonoid biosynthesis is known to be intricate, often involving a combination of transcription factors from the MYB, bHLH, and WDR families, which can form a regulatory complex (MBW complex) mdpi.commdpi.com. Studies in various plants have begun to map these complex interactions. For instance, a novel light-dependent regulatory network involving LsBBX20, LsMYB114, and LsMYB114-like transcription factors has been identified in lettuce sciengine.com. Similarly, analysis in Tartary buckwheat has linked specific MYB transcription factors to the regulation of flavonol synthesis acs.org. Future research will likely focus on identifying the specific transcription factors and regulatory networks that govern the spatial and temporal accumulation of this compound in different plant species. This knowledge could be pivotal for metabolic engineering efforts aimed at enhancing its production.

Deeper Mechanistic Delineation of Biological Actions Through Multi-Omics Approaches

To fully comprehend the biological significance of this compound, a systems-level understanding is required. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to achieve this. Such integrated analyses have already proven effective in the broader study of flavonoids. For example, combined metabolomic and transcriptomic profiling in lettuce and Tartary buckwheat has successfully revealed co-expression networks and regulatory genes involved in flavonoid biosynthesis sciengine.comacs.org.

Emerging techniques like widely targeted metabolomics are enhancing the ability to track dynamic changes in a vast number of metabolites during different conditions, as demonstrated in the processing of Eucommia ulmoides leaf tea nih.gov. Applying these multi-omics strategies to biological systems treated with this compound could reveal its impact on global gene expression, protein profiles, and metabolic pathways. This would provide a deeper mechanistic delineation of its observed biological actions, such as its antioxidant effects, and may uncover novel functions frontiersin.orgresearchgate.net. For example, metabolomics studies on honey bee gut bacteria have shown that different bacterial species have distinct preferences for utilizing dietary flavonoids, including this compound, suggesting a role in modulating gut microbiome composition and function elifesciences.org.

Development of Novel Analogues and Derivatives for Enhanced Bioactivity

The structural framework of this compound provides a versatile scaffold for chemical modification to create novel analogues with potentially enhanced or new biological activities. The glycosylation pattern of flavonoids is a key determinant of their solubility, stability, and bioactivity. Research into enzymatic synthesis offers a promising avenue for creating a library of derivatives. For instance, the successful use of a three-enzyme cascade to synthesize isorhamnetin-3-O-rhamnoside demonstrates the feasibility of producing specific flavonoid glycosides with high efficiency nih.gov. Glycosyltransferases, such as UGT91L1 from maize which can use isoorientin as a substrate, could be explored for their ability to attach different sugar moieties to the isoorientin core nih.gov.

Furthermore, chemical synthesis methods, such as those developed for the regioselective synthesis of di-C-glycosylflavones, could be adapted to create analogues of this compound with altered substitution patterns researchgate.net. By systematically modifying the core structure and the glycosidic side chain, it may be possible to improve pharmacokinetic properties or enhance specific biological activities, such as its antibacterial or antioxidant effects frontiersin.orgsemanticscholar.orgmdpi.com. This would pave the way for developing more potent compounds for therapeutic applications.

Integration of In Silico Modeling for Predictive Mechanistic Insights

Computational, or in silico, modeling has become an indispensable tool in modern drug discovery and mechanistic biology. These methods allow for the rapid prediction of interactions between small molecules and biological targets, providing valuable insights that can guide experimental work. For this compound, molecular docking studies have already been employed to explore its binding potential with various proteins.

Research has shown that this compound exhibits notable binding affinity to antioxidant enzymes like superoxide (B77818) dismutase (SOD1 and SOD3), which corroborates its experimentally observed antioxidant activity frontiersin.orgnih.govfrontiersin.org. Other docking studies have suggested potential interactions with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation mdpi.com. More advanced computational techniques, such as steered molecular dynamics (SMD), have been used to analyze the forces and energy involved in the unbinding of related flavonoids from their protein targets, offering a more dynamic view of the molecular interaction researchgate.net. The continued and expanded use of these in silico approaches will be crucial for prioritizing biological targets, predicting the potential effects of structural modifications, and formulating hypotheses about the precise mechanisms of action for this compound and its future derivatives.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Isoorientin 2''-O-rhamnoside in experimental settings?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) for purity assessment (>95%), nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation (e.g., 9 defined stereocenters), and mass spectrometry (MS) for molecular weight verification (594.5 g/mol) . Cross-reference with ChemSpider ID 17283650 for structural validation .

Q. What are the optimal storage conditions for this compound to maintain stability in long-term studies?

- Methodological Answer : Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis and oxidation. For short-term use (≤1 month), 4°C is acceptable, but repeated freeze-thaw cycles should be avoided .

Q. Which solvents are suitable for dissolving this compound in pharmacological assays?

- Methodological Answer : Use dimethyl sulfoxide (DMSO) for initial stock solutions (10 mM), followed by dilution in phosphate-buffered saline (PBS) or cell culture media. For non-polar applications, chloroform or ethyl acetate is recommended. Pre-warm solvents to 37°C and sonicate for 10 minutes to enhance solubility .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Control for purity : Use HPLC-validated samples to exclude contaminants .

- Standardize assays : Replicate experiments under identical conditions (e.g., cell lines, incubation time).

- Statistical analysis : Apply meta-analysis tools to reconcile conflicting data, considering variables like solvent choice and concentration gradients .

Q. What methodological approaches are recommended for elucidating the metabolic pathways of this compound in vivo?

- Methodological Answer :

- Isotopic labeling : Use C or H-labeled compounds to track absorption and excretion.

- LC-MS/MS profiling : Identify phase I/II metabolites in plasma and urine samples.

- Pharmacokinetic modeling : Integrate data from dose-response studies to estimate bioavailability and half-life .

Q. How should researchers design dose-response experiments to evaluate the antioxidant effects of this compound?

- Methodological Answer :

- Range selection : Test concentrations from 1 µM to 100 µM based on prior IC values.

- Controls : Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only).

- Assay compatibility : Use DCFH-DA for ROS detection in cell-based assays or FRAP for chemical antioxidant capacity .

Key Considerations for Experimental Design

- Theoretical framework : Link studies to flavonoid metabolism or oxidative stress pathways to contextualize findings .

- Reproducibility : Document all experimental conditions (e.g., solvent, temperature) in supplemental materials .

- Ethical compliance : For in vivo studies, justify open-ended questions in surveys to detect fraudulent data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.